7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)
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Description
7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) is a useful research compound. Its molecular formula is C14H20F6N2O5 and its molecular weight is 410.313. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) is the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme . NQO1 is an enzyme that is over-expressed in cancer cell lines .
Mode of Action
The compound interacts with its target, NQO1, by binding to the His194 residue of NQO1 . This binding is facilitated by the oxetane group in the compound, which offers the hydrogen bonding capacity necessary for efficient binding . This interaction enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Biochemical Pathways
Given the target of action, it can be inferred that the compound likely affects pathways involving the nqo1 enzyme, which plays a role in protection against oxidative stress and the detoxification of certain carcinogens .
Pharmacokinetics
The pharmacokinetics of 7-(Oxetan-3-yl)-2,7-diazaspiro[3The compound’s oxetane group is noted for its metabolic robustness in comparison to carbonyl alternatives , which may suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Given its interaction with the nqo1 enzyme, it can be inferred that the compound may influence cellular processes related to oxidative stress and detoxification .
Properties
IUPAC Name |
7-(oxetan-3-yl)-2,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2C2HF3O2/c1-3-12(9-5-13-6-9)4-2-10(1)7-11-8-10;2*3-2(4,5)1(6)7/h9,11H,1-8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQEZYYBOAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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